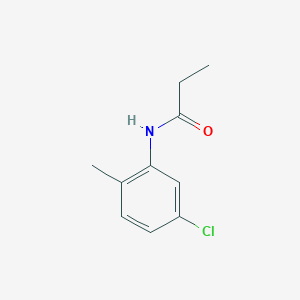

N-(5-chloro-2-methylphenyl)propanamide

Description

Chemical Identity and Structural Characterization of N-(5-chloro-2-methylphenyl)propanamide

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic organic naming conventions that precisely describe the molecular structure and substitution patterns. The compound's name indicates a propanamide backbone with a substituted phenyl group attached to the nitrogen atom of the amide functional group. The phenyl ring contains two substituents: a chlorine atom at the 5-position and a methyl group at the 2-position, relative to the point of attachment to the nitrogen atom.

Several nomenclature variations exist in the chemical literature, reflecting different positional isomers and substitution patterns of related compounds. The systematic name "N-(5-amino-2-methylphenyl)propanamide" represents a closely related structure where the chloro substituent is replaced with an amino group. Additionally, more complex derivatives such as "2-chloro-N-(5-chloro-2-methylphenyl)propanamide" contain additional chloro substitution on the propyl chain, resulting in dichloro compounds with distinct chemical properties.

The Chemical Abstracts Service registry system provides standardized identification for these compounds, with N-(5-amino-2-methylphenyl)propanamide assigned the registry number 436089-02-0. The related dichloro derivative 2-chloro-N-(5-chloro-2-methylphenyl)propanamide carries the registry number 941400-38-0. These systematic identifiers ensure precise chemical communication and database referencing across scientific literature and commercial chemical suppliers.

Database naming conventions often employ additional descriptors and synonyms to facilitate compound identification and retrieval. Alternative names include systematic descriptors that emphasize the substitution pattern and functional group arrangement within the molecular structure. The consistency of nomenclature becomes particularly important when dealing with positional isomers and structurally related compounds that differ only in substitution patterns or chain lengths.

Molecular Formula and Weight Analysis

The molecular formula of this compound derivatives varies depending on the specific substitution pattern and additional functional groups present in the structure. For the amino-substituted derivative N-(5-amino-2-methylphenyl)propanamide, the molecular formula is C₁₀H₁₄N₂O with a corresponding molecular weight of 178.23 grams per mole. This composition reflects the presence of ten carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and one oxygen atom arranged in the characteristic propanamide structure.

The dichloro derivative 2-chloro-N-(5-chloro-2-methylphenyl)propanamide exhibits a different molecular composition with the formula C₁₀H₁₁Cl₂NO and a molecular weight of 232.11 grams per mole. This significant increase in molecular weight results from the substitution of hydrogen atoms with chlorine atoms, which possess substantially higher atomic masses. The exact mass calculation for this compound yields 231.02122 atomic mass units, providing precise mass spectrometry reference data.

Comparative analysis of molecular weights across the compound series reveals systematic trends related to halogen substitution patterns. The 3-chloro positional isomer 3-chloro-N-(5-chloro-2-methylphenyl)propanamide maintains the same molecular formula C₁₀H₁₁Cl₂NO and molecular weight of 232 daltons. This consistency demonstrates that positional isomerism does not affect molecular weight calculations, although it significantly influences chemical properties and spectroscopic behavior.

| Compound Variant | Molecular Formula | Molecular Weight (g/mol) | Chlorine Atoms |

|---|---|---|---|

| N-(5-amino-2-methylphenyl)propanamide | C₁₀H₁₄N₂O | 178.23 | 0 |

| 2-chloro-N-(5-chloro-2-methylphenyl)propanamide | C₁₀H₁₁Cl₂NO | 232.11 | 2 |

| 3-chloro-N-(5-chloro-2-methylphenyl)propanamide | C₁₀H₁₁Cl₂NO | 232.00 | 2 |

The molecular weight analysis provides essential information for analytical method development, particularly in mass spectrometry applications where precise mass determination enables compound identification and purity assessment. The presence of chlorine isotopes also introduces characteristic isotopic patterns that serve as diagnostic tools in mass spectral interpretation.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Data Interpretation

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound derivatives through analysis of both proton and carbon-13 nuclear environments. The proton nuclear magnetic resonance spectrum reveals characteristic chemical shift patterns that correspond to different molecular regions and substitution effects. The aromatic protons typically appear in the 7.0-8.0 parts per million region, with specific chemical shifts influenced by the electron-withdrawing chloro substituent and electron-donating methyl group.

For related propanamide compounds, detailed spectroscopic analysis demonstrates the influence of aromatic substitution on chemical shift patterns. The compound N,N-dimethyl 3-(2-methylphenyl)propanamide exhibits proton resonances at 7.23-7.09 parts per million for aromatic protons, 3.00-2.95 parts per million for dimethylamino protons, 2.58 parts per million for the methylene group adjacent to the carbonyl, and 2.35 parts per million for the aromatic methyl substituent. These assignments provide reference points for interpreting the spectroscopic behavior of related this compound structures.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework and substitution patterns with high precision. The carbonyl carbon typically resonates around 170-175 parts per million, characteristic of amide functional groups. Aromatic carbons appear in the 120-140 parts per million range, with specific chemical shifts influenced by the nature and position of ring substituents. The methyl carbon attached to the aromatic ring typically appears around 19-20 parts per million, while aliphatic carbons of the propyl chain show distinct chemical shifts based on their proximity to electronegative atoms.

The coupling patterns observed in nuclear magnetic resonance spectra provide additional structural confirmation through analysis of spin-spin interactions between neighboring nuclei. Aromatic proton multiplicities reflect the substitution pattern on the benzene ring, with the 5-chloro-2-methyl substitution pattern producing characteristic splitting patterns that distinguish this compound from other positional isomers. The amide proton typically appears as a broad singlet due to exchange processes and coupling with nitrogen-14, which possesses quadrupolar properties.

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of this compound derivatives reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratios corresponding to the intact molecular structure, with isotopic patterns reflecting the presence of chlorine atoms. Chlorine isotopes (chlorine-35 and chlorine-37) produce distinctive isotopic clusters that serve as diagnostic indicators for the number of chlorine atoms present in the molecule.

Predicted collision cross section data for the dichloro derivative 2-chloro-N-(5-chloro-2-methylphenyl)propanamide demonstrates the analytical utility of ion mobility spectrometry coupled with mass spectrometry. The protonated molecular ion [M+H]⁺ at mass-to-charge ratio 232.02905 exhibits a predicted collision cross section of 146.5 square angstroms. Additional adduct ions include the sodium adduct [M+Na]⁺ at 254.01099 with a collision cross section of 155.6 square angstroms, and the ammonium adduct [M+NH₄]⁺ at 249.05559 with a collision cross section of 165.9 square angstroms.

The fragmentation behavior of propanamide derivatives typically involves cleavage at the amide bond, producing characteristic fragment ions corresponding to the substituted aniline portion and the propanoyl fragment. Loss of the propanoyl group (C₃H₅O, 57 atomic mass units) represents a common fragmentation pathway that generates a stable aromatic amine radical cation. Additional fragmentation may occur through loss of chlorine atoms or methyl groups, depending on the energy conditions and ionization method employed.

| Adduct Type | m/z | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 232.02905 | 146.5 |

| [M+Na]⁺ | 254.01099 | 155.6 |

| [M-H]⁻ | 230.01449 | 149.9 |

| [M+NH₄]⁺ | 249.05559 | 165.9 |

| [M+K]⁺ | 269.98493 | 150.7 |

The negative ion mode produces deprotonated molecular ions [M-H]⁻ at mass-to-charge ratio 230.01449 with a predicted collision cross section of 149.9 square angstroms. Formate and acetate adducts also form under appropriate ionization conditions, providing additional confirmation of molecular weight and structural integrity.

Infrared Absorption Profile Analysis

Infrared spectroscopy provides essential functional group identification and structural characterization for this compound through analysis of molecular vibrational modes. The amide functional group produces characteristic absorption bands that serve as primary diagnostic features for compound identification. The amide carbonyl stretch typically appears as a strong, sharp absorption around 1650-1680 wavenumbers, with the exact position influenced by substitution patterns and intermolecular interactions.

The nitrogen-hydrogen stretch of the amide group generates a characteristic absorption in the 3200-3400 wavenumber region, often appearing as a broad band due to hydrogen bonding effects. This absorption provides clear evidence for the presence of a secondary amide functional group, distinguishing this compound from tertiary amide analogs or other nitrogen-containing functional groups. The breadth and intensity of this absorption band can indicate the extent of intermolecular hydrogen bonding in the solid state or solution.

Aromatic carbon-carbon stretching vibrations appear as multiple absorption bands in the 1450-1650 wavenumber region, with specific patterns characteristic of substituted benzene rings. The 5-chloro-2-methyl substitution pattern produces a distinctive fingerprint region that differs from other substitution patterns and provides structural confirmation. The aromatic carbon-hydrogen stretching vibrations typically appear around 3000-3100 wavenumbers, overlapping with aliphatic carbon-hydrogen stretches from the methyl and propyl groups.

The fingerprint region (650-1500 wavenumbers) contains complex vibrational modes that are highly sensitive to structural details and substitution patterns. Carbon-chlorine stretching vibrations typically appear in the 600-800 wavenumber region as medium to strong absorptions, with exact positions dependent on the chemical environment and bonding arrangements. The methyl group attached to the aromatic ring produces characteristic deformation modes around 1375 wavenumbers, while the propyl chain generates additional aliphatic carbon-hydrogen deformation bands.

Properties

IUPAC Name |

N-(5-chloro-2-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-3-10(13)12-9-6-8(11)5-4-7(9)2/h4-6H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPDCQLVSPUVAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C=CC(=C1)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00323564 | |

| Record name | N-(5-chloro-2-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00323564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5360-92-9 | |

| Record name | NSC404313 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(5-chloro-2-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00323564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-CHLORO-O-PROPIONOTOLUIDIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Propanamide derivatives differ primarily in substituent positions and types on the phenyl ring, which influence their physicochemical and biological properties:

Key Observations :

Example :

- N-(5-Chloro-2-nitrophenyl)-2,2-dimethylpropanamide () was synthesized via acylation of 5-chloro-2-nitroaniline with 2,2-dimethylpropanoyl chloride, followed by crystallization .

Crystallographic and Physicochemical Properties

Crystal structures of related compounds reveal packing interactions critical for stability:

Q & A

Q. What are the recommended synthetic routes for N-(5-chloro-2-methylphenyl)propanamide, and how are intermediates characterized?

Q. Which spectroscopic and chromatographic techniques are critical for confirming structural integrity?

- Methodological Answer : Structural validation requires a combination of NMR (for bond connectivity), mass spectrometry (for molecular ion confirmation), and HPLC (for purity assessment). For instance, in related propanamide derivatives, ¹H NMR revealed aromatic proton splitting patterns consistent with substitution positions, while LC-MS confirmed molecular weights within ±0.1 Da accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. antioxidative effects) may arise from assay conditions (e.g., bacterial strain variability) or compound purity. To address this:

Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

Employ dose-response curves to compare IC₅₀ values across studies.

Use HPLC-UV/HRMS to verify compound identity and purity .

- Example :

Compound 3 in showed radical scavenging activity (IC₅₀ = 12 µM), while thiazole derivatives in exhibited no antibacterial effects. This divergence highlights target specificity and the need for orthogonal assays .

Q. What computational strategies predict the binding affinity of this compound to biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model interactions with receptors like cyclooxygenase or bacterial enzymes. Key steps:

Optimize the compound’s 3D conformation using DFT calculations (e.g., Gaussian09).

Dock into active sites using flexible ligand-receptor parameters.

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

- Methodological Answer : Use Design of Experiments (DoE) to evaluate parameters like temperature, solvent polarity, and catalyst loading. For example:

-

Solvent screening : DMF vs. THF for amide coupling efficiency.

-

Catalysts : DMAP vs. pyridine for acyl transfer acceleration.

-

Workup : Precipitation in ice-water vs. column chromatography for purity .

- Case Study :

In , oxidation of thioether intermediates with m-CPBA in chloroform achieved 85% yield, while aqueous workup minimized byproduct formation.

- Case Study :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.